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Dbco-peg3-CH2CO2H

Cat. No.: B8113896
M. Wt: 494.5 g/mol
InChI Key: XIFVQLNSCRFATD-UHFFFAOYSA-N
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Description

Evolution and Significance of Bioorthogonal Click Chemistry in Contemporary Research

The concept of "click chemistry," introduced in 2001, describes reactions that are high-yielding, wide in scope, and produce minimal byproducts. biochempeg.comcreativepegworks.comntu.edu.sg This has led to the development of bioorthogonal chemistry, which applies these principles to living systems. numberanalytics.comthe-scientist.comntu.edu.sg These reactions must be highly selective and biocompatible, enabling the precise modification of biomolecules in their natural environment. numberanalytics.com The evolution of bioorthogonal reactions has been driven by the need for more efficient and less toxic methods for labeling and tracking biomolecules, with significant impacts on drug discovery, materials science, and our fundamental understanding of biological processes. numberanalytics.comcreativepegworks.comnih.govresearchgate.net

Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as a Catalyst-Free Bioorthogonal Ligation Strategy

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry that circumvents the need for toxic copper catalysts required in the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC). biochempeg.commagtech.com.cn The driving force for SPAAC is the high ring strain of a cyclooctyne (B158145), which readily reacts with an azide (B81097) to form a stable triazole linkage. magtech.com.cnnobelprize.org This reaction is highly efficient, rapid, and selective, making it ideal for studying dynamic processes in living cells and organisms without causing cellular disruption. magtech.com.cn The design of the cycloalkyne is a key factor in the success of the SPAAC reaction. magtech.com.cn

Role of Dibenzoazacyclooctyne (DBCO) in Advancing Copper-Free Click Chemistry

Dibenzoazacyclooctyne (DBCO) is a highly reactive and widely used cyclooctyne in copper-free click chemistry. nih.gov Its strained alkyne structure makes it exceptionally reactive towards azides, leading to rapid and efficient cycloaddition under physiological conditions. The DBCO-azide reaction is bioorthogonal, meaning it does not interfere with native cellular processes, allowing for the precise labeling of biomolecules like proteins, nucleic acids, and lipids in living systems. licorbio.com This has made DBCO an invaluable tool for a wide range of applications, from cellular imaging to the development of therapeutic agents. creativepegworks.com

The Polyethylene (B3416737) Glycol (PEG) Linker in Bioconjugation: Design Considerations and Functional Attributes

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer frequently used as a linker in bioconjugation. creativepegworks.com The inclusion of a PEG linker in constructs like Dbco-peg3-CH2CO2H offers several advantages. It enhances the water solubility of the molecule, which is often a challenge with hydrophobic DBCO groups. biochempeg.comaxispharm.com PEG linkers can also increase the stability of the conjugated biomolecule, prolong its circulation time in the body, and reduce its immunogenicity. creativepegworks.com The length and structure of the PEG chain can be precisely controlled to optimize the pharmacokinetic properties of the final conjugate. biochempeg.com

Attribute of PEG LinkerFunctional Advantage in Bioconjugation
Hydrophilicity Improves solubility of the overall conjugate in aqueous environments. biochempeg.comaxispharm.com
Biocompatibility Reduces the likelihood of an immune response against the conjugate. creativepegworks.com
Flexibility & Spacing Provides controllable distance between the conjugated molecules.
Stability Can protect the conjugated biomolecule from enzymatic degradation.

Strategic Importance of Terminal Carboxylic Acid Functionalization in this compound Constructs

The terminal carboxylic acid (-COOH) group on the this compound molecule provides a crucial reactive handle for conjugation. broadpharm.com This functional group can be readily activated to react with primary amine groups, which are abundantly found in biomolecules such as proteins and peptides, to form a stable amide bond. cd-bioparticles.netdcchemicals.commedkoo.com This allows for the covalent attachment of the DBCO-PEG moiety to a wide range of biological targets. The presence of the carboxylic acid provides a versatile and reliable method for creating bioconjugates with specific functionalities. dcchemicals.com

Research Landscape and Emerging Applications of this compound in Chemical Biology and Materials Science

The unique combination of a highly reactive DBCO group, a solubilizing PEG linker, and a versatile carboxylic acid handle makes this compound a powerful tool in both chemical biology and materials science. axispharm.com In chemical biology, it is used for labeling and tracking biomolecules, developing targeted drug delivery systems, and constructing complex cellular scaffolds. creativepegworks.comnih.govaxispharm.com In materials science, this compound is employed for the precise functionalization of polymers, nanoparticles, and surfaces, enabling the creation of advanced materials with tailored properties. creativepegworks.com The ongoing research continues to expand the applications of this versatile molecule, from engineering stem cell niches to developing novel diagnostic and therapeutic agents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30N2O7 B8113896 Dbco-peg3-CH2CO2H

Properties

IUPAC Name

2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O7/c30-25(28-13-14-34-15-16-35-17-18-36-20-27(32)33)11-12-26(31)29-19-23-7-2-1-5-21(23)9-10-22-6-3-4-8-24(22)29/h1-8H,11-20H2,(H,28,30)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFVQLNSCRFATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dbco Peg3 Ch2co2h and Its Functional Derivatives

Established Synthetic Pathways for the Dbco-peg3-CH2CO2H Core Structure

The synthesis of the this compound core structure is a multi-step process that typically involves the coupling of a DBCO moiety to a polyethylene (B3416737) glycol (PEG) spacer which is terminated with a protected carboxylic acid. The PEG linker, in this case, a triethylene glycol (peg3) unit, enhances the water solubility and biocompatibility of the final conjugate. biochempeg.comconju-probe.com

A common synthetic route begins with a precursor molecule, Azido-PEG3-CH2CO2H. cd-bioparticles.netmedkoo.combroadpharm.com This commercially available reagent contains an azide (B81097) group, which can be reacted with a DBCO-containing molecule, and a terminal carboxylic acid. The azide group allows for a "click chemistry" reaction with an alkyne, BCN, or DBCO to form a stable triazole linkage. cd-bioparticles.netmedkoo.com

While direct synthesis of DBCO-containing peptides via solid-phase peptide synthesis (SPPS) has been challenging due to the instability of the DBCO group under the acidic conditions required for cleavage from the resin, recent advancements have overcome this obstacle. nih.gov One such method involves the use of a copper(I) salt, such as tetrakis(acetonitrile)copper(I) tetrafluoroborate, to protect the DBCO group from acid-mediated rearrangement during peptide cleavage. nih.gov This allows for the direct and efficient production of DBCO-containing peptides. nih.gov

Post-cleavage conjugation is another established method. nih.gov This involves synthesizing a peptide with a reactive handle, such as an amine or thiol, and then reacting it with a DBCO-NHS ester or a DBCO-maleimide, respectively, after the peptide has been cleaved from the resin and purified. nih.gov

Strategies for Carboxylic Acid Activation in this compound for Subsequent Conjugation

The terminal carboxylic acid of this compound is a versatile functional group that can be activated to react with primary amines to form stable amide bonds. biochempeg.com This is a fundamental step in conjugating the DBCO-PEG linker to proteins, peptides, or other amine-containing molecules. Several reliable methods exist for this activation.

N-Hydroxysuccinimide (NHS) Ester Formation

A widely used strategy for activating the carboxylic acid is its conversion to an N-Hydroxysuccinimide (NHS) ester. axispharm.com This is typically achieved by reacting this compound with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as EDC or DCC. broadpharm.com The resulting Dbco-peg3-CH2CO-NHS ester is a stable intermediate that readily reacts with primary and secondary amines to form a stable amide bond. axispharm.comlumiprobe.com This reaction is efficient and proceeds under mild conditions, making it suitable for bioconjugation. axispharm.com The NHS ester itself is a key intermediate for strain-promoted copper-free click chemistry. axispharm.com Interestingly, while not observed in aqueous solutions, NHS esters can react with carboxylate groups in the gas phase to form an anhydride. nih.gov

Carbodiimide-Mediated Amide Bond Formation (e.g., EDC, DCC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are powerful reagents for directly mediating the formation of an amide bond between a carboxylic acid and an amine. broadpharm.comaxispharm.cominterchim.fr In this one-step process, the carbodiimide activates the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate then rapidly reacts with a primary amine to yield the desired amide conjugate and a urea (B33335) byproduct. wikipedia.org While effective, this method can sometimes lead to side reactions. wikipedia.org The choice between EDC, which is water-soluble, and DCC, which is not, depends on the specific reaction conditions and the solubility of the substrates. interchim.frwikipedia.org The reaction is often performed in a suitable buffer, such as MES buffer at a slightly acidic pH, to enhance the reaction rate and minimize hydrolysis of the activated intermediate. interchim.fr

Phosphonium (B103445) and Uronium Coupling Reagents (e.g., HATU)

For more challenging or sterically hindered couplings, phosphonium and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed. broadpharm.comaxispharm.commedchemexpress.com HATU is known for its high reactivity and ability to promote rapid amide bond formation with minimal side reactions, such as epimerization. peptide.com It activates the carboxylic acid by forming a highly reactive OAt-ester, which is more reactive than the OBt esters generated by reagents like HBTU. This makes HATU particularly effective for coupling N-protected N-methyl amino acids. peptide.com The reaction is typically carried out in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). broadpharm.combiorxiv.org

Table 1: Comparison of Carboxylic Acid Activation Methods

Activation Method Reagents Key Features
NHS Ester Formation NHS, EDC/DCC Forms a stable, amine-reactive intermediate. axispharm.combroadpharm.com
Carbodiimide-Mediated EDC or DCC Direct, one-pot amide bond formation. broadpharm.comaxispharm.com
Phosphonium/Uronium HATU, DIPEA High reactivity, suitable for difficult couplings. axispharm.com

Incorporation of this compound into Advanced Heterobifunctional and Multifunctional Linker Architectures

The versatile nature of this compound allows for its incorporation into more complex linker systems designed for specific applications, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). biochempeg.comcreative-biolabs.comjenkemusa.commedchemexpress.com These advanced linkers often possess multiple functional groups, enabling the conjugation of several different molecules.

For instance, the DBCO group allows for the attachment of an azide-modified payload, while the activated carboxylic acid can be used to link the entire construct to an antibody or another targeting moiety. medchemexpress.com Furthermore, cleavable elements can be introduced into the linker architecture, such as a disulfide bond (reducible with DTT or TCEP) or a cathepsin-cleavable peptide sequence (e.g., Val-Cit). conju-probe.comprecisepeg.com This allows for the controlled release of the payload at the target site.

Examples of more complex architectures include:

DBCO-PEG3-SS-NHS: A cleavable linker with a DBCO group, a PEG3 spacer, a reducible disulfide bond, and an NHS ester for amine conjugation. conju-probe.com

N-(Propargyl-PEG2)-DBCO-PEG3-Amine: A linker that includes a propargyl group for copper-catalyzed click chemistry, a DBCO group for copper-free click chemistry, and a terminal amine for further functionalization. broadpharm.com

N-(Propargyl-PEG2)-DBCO-PEG3-NHS ester: A similar multifunctional linker with a terminal NHS ester for direct reaction with amines. broadpharm.com

DBCO-PEG3-CH2COOH-Val-Cit-PAB-OH: A linker designed for ADCs, incorporating a DBCO group, a PEG spacer, a cleavable Val-Cit peptide, and a p-aminobenzyl alcohol (PAB) self-immolative spacer. precisepeg.com

These examples highlight the modularity of the this compound scaffold in the construction of sophisticated bioconjugation reagents.

Table 2: Examples of Advanced Linker Architectures Incorporating the DBCO-PEG3 Motif

Linker Key Functional Groups Potential Application
DBCO-PEG3-SS-NHS conju-probe.com DBCO, PEG3, Disulfide (cleavable), NHS ester Cleavable bioconjugation
N-(Propargyl-PEG2)-DBCO-PEG3-Amine broadpharm.com Propargyl, DBCO, PEG, Amine Dual click chemistry applications
DBCO-(PEG)3-VC-PAB-MMAE medchemexpress.com DBCO, PEG3, Val-Cit (cleavable), MMAE (payload) Antibody-Drug Conjugates (ADCs)
DBCO-PEG3-CH2COOH-Val-Cit-PAB-OH precisepeg.com DBCO, PEG3, Val-Cit (cleavable), Carboxylic Acid Customizable ADC linkers

Mechanistic Insights into Dbco Peg3 Ch2co2h Mediated Bioconjugation

Reaction Kinetics and Efficiency of Strain-Promoted Azide-Alkyne Cycloaddition with Dbco-peg3-CH2CO2H

The conjugation of this compound with azide-containing molecules proceeds via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This type of reaction is a cornerstone of bioorthogonal chemistry, allowing for the formation of a stable triazole linkage without the need for a cytotoxic copper catalyst. interchim.frbiochempeg.com The driving force for this reaction is the ring strain of the dibenzocyclooctyne (DBCO) group. magtech.com.cn This inherent strain significantly lowers the activation energy of the [3+2] cycloaddition between the alkyne and the azide (B81097), enabling the reaction to proceed efficiently at biocompatible temperatures. interchim.fr

The kinetics of SPAAC reactions involving DBCO derivatives are typically characterized by second-order rate constants. For DBCO reagents in general, these constants can be on the order of 1 M⁻¹s⁻¹. alfa-chemistry.com More specifically, the reaction rate for a DBCO compound with benzyl (B1604629) azide has been measured at 0.24 M⁻¹s⁻¹. nih.gov The efficiency of the ligation is high, often resulting in nearly quantitative yields of the stable triazole product. interchim.fr

Several factors can influence the reaction kinetics. The nature of the azide itself is a key determinant. For instance, a study comparing different azido (B1232118) compounds found that an azide with electron-donating groups reacted faster than one with an electron-withdrawing group. researchgate.net Furthermore, the local environment, including buffer type and pH, can impact the reaction rates. For example, reactions in HEPES buffer have been observed to be faster than in PBS buffer. rsc.org The presence of the PEG spacer in this compound also plays a role, with studies showing that PEG linkers can enhance reaction rates. rsc.org

The efficiency of the conjugation is also notable, with the reaction proceeding rapidly under mild buffer conditions. conju-probe.com This high efficiency makes DBCO-based reagents, including this compound, a straightforward choice for many bioconjugation applications. axispharm.com

Interactive Data Table: Factors Influencing SPAAC Reaction Kinetics with DBCO Reagents

FactorObservationReference
Reagent The second-order kinetic constant for the reaction of DBCO with an azide can reach 1 M⁻¹s⁻¹. alfa-chemistry.com
Azide Structure Electron-donating groups on the azide can increase the reaction rate compared to electron-withdrawing groups. researchgate.net
Buffer Type Reactions in HEPES buffer (pH 7) showed higher rate constants (0.55–1.22 M⁻¹s⁻¹) compared to PBS buffer (pH 7) (0.32–0.85 M⁻¹s⁻¹). rsc.org
pH Generally, higher pH values tend to increase reaction rates. rsc.org
PEG Linker The presence of a PEG linker can enhance reaction rates by approximately 31 ± 16%. rsc.org
Temperature Reactions are typically efficient at room temperature. interchim.fr interchim.fr

Chemoselectivity and Bioorthogonality of this compound Ligation in Complex Biological Environments

A defining feature of the SPAAC reaction involving this compound is its exceptional chemoselectivity and bioorthogonality. conju-probe.com Bioorthogonality refers to the ability of a reaction to proceed in a living system without interfering with or being influenced by native biological processes. axispharm.com The DBCO group and the azide group are mutually reactive, meaning they specifically target each other for conjugation even in the highly complex chemical milieu of a cell or organism. interchim.fr

The DBCO moiety does not react with other functional groups commonly found in biological molecules, such as amines, thiols, or carboxylic acids. interchim.frbiochempeg.com This high degree of specificity ensures that the bioconjugation is precise and occurs only at the intended azide-modified site. axispharm.com This is a significant advantage for applications like site-specific labeling of proteins, peptides, or other biomolecules. axispharm.comiris-biotech.de

The bioorthogonal nature of the DBCO-azide ligation allows for its use in living systems, including live cells and organisms like zebrafish and mice, without causing toxicity associated with catalysts like copper. biochempeg.comiris-biotech.de This has made SPAAC with DBCO reagents a valuable tool for in vivo imaging and tracking of biomolecules. nih.gov The stability of the DBCO group and the resulting triazole ring under physiological conditions further contributes to the reliability of this bioconjugation method. interchim.frnih.gov

Influence of PEG Spacer Length and Composition on Bioconjugation Efficiency and Conjugate Properties

The polyethylene (B3416737) glycol (PEG) spacer in this compound plays a crucial role in both the bioconjugation process and the properties of the final conjugate. The PEG linker is hydrophilic, which significantly enhances the water solubility of the otherwise hydrophobic DBCO core. biochempeg.comconju-probe.comaxispharm.com This improved solubility is critical for applications in aqueous biological environments. rsc.orgmedkoo.com

The PEG spacer also helps to reduce aggregation and minimize steric hindrance, which can be a factor when conjugating large biomolecules. conju-probe.com By physically separating the DBCO group from the molecule to which it is attached, the PEG linker can improve the accessibility of the reactive group, thereby enhancing bioconjugation efficiency. rsc.org One study demonstrated that the inclusion of a PEG linker increased the SPAAC reaction rate by 31 ± 16%. rsc.org

The length and composition of the PEG spacer can be tailored to fine-tune the properties of the resulting bioconjugate. iris-biotech.de For instance, longer PEG chains can further increase solubility and can influence the pharmacokinetic properties of a therapeutic conjugate. While this compound has a specific three-unit PEG chain, other DBCO-PEG derivatives with varying PEG lengths (e.g., PEG4, PEG5, PEG12, PEG24) are available, allowing for optimization based on the specific application. axispharm.comiris-biotech.de

Strategies for Orthogonal Bioconjugation Utilizing this compound in Multi-Component Systems

The high chemoselectivity of the SPAAC reaction with this compound makes it an ideal component for orthogonal bioconjugation strategies in multi-component systems. Orthogonal chemistry allows for multiple, distinct conjugation reactions to occur simultaneously in the same reaction vessel without cross-reactivity.

This compound, with its terminal carboxylic acid, can be used in conjunction with other bioorthogonal reaction pairs. For example, the carboxylic acid can be activated to react with a primary amine, forming a stable amide bond. medkoo.com This allows for a dual-labeling strategy where one part of a system is modified via the SPAAC reaction and another part is modified through the amine-carboxylic acid coupling.

Furthermore, the DBCO-azide pair can be used alongside other bioorthogonal reactions such as the reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). medchemexpress.com This allows for the specific and sequential or simultaneous labeling of multiple targets within a complex biological system. For instance, a protein could be engineered to contain an azide for reaction with this compound, while another biomolecule could be tagged with a TCO for reaction with a tetrazine-functionalized probe. This enables sophisticated experimental designs for studying molecular interactions and cellular processes.

Comparative Analysis of SPAAC with Other Bioorthogonal Ligation Chemistries (e.g., CuAAC, tetrazine ligations)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is one of several powerful bioorthogonal ligation chemistries. A comparison with other common methods highlights its unique advantages and potential limitations.

SPAAC vs. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most significant advantage of SPAAC over CuAAC is the absence of a copper catalyst. nih.gov Copper (I) is cytotoxic, which largely precludes the use of CuAAC in living systems. interchim.frbiochempeg.com SPAAC, being catalyst-free, is fully biocompatible and suitable for in vivo applications. biochempeg.com Both reactions are highly efficient and specific for the reaction between an alkyne and an azide. nih.gov However, CuAAC typically involves terminal alkynes, whereas SPAAC requires strained cyclooctynes like DBCO. alfa-chemistry.comnih.gov

SPAAC vs. Tetrazine Ligation: Tetrazine ligation, which involves the reaction of a tetrazine with a strained alkene like trans-cyclooctene (TCO), is another prominent bioorthogonal reaction. A key advantage of tetrazine ligation is its exceptionally fast reaction kinetics, which can be orders of magnitude faster than SPAAC. researchgate.net This rapid reactivity can be beneficial for applications requiring very fast labeling. However, the stability of some tetrazine and TCO reagents can be a concern compared to the high stability of DBCO and azide groups. interchim.fr The choice between SPAAC and tetrazine ligation often depends on the specific requirements of the experiment, with SPAAC being a robust and highly stable option and tetrazine ligation offering superior speed.

SPAAC vs. Staudinger Ligation: The Staudinger ligation, a reaction between a phosphine (B1218219) and an azide, is another copper-free bioorthogonal reaction. While it is also chemoselective, its reaction rate is significantly slower than SPAAC, approximately 100-fold lower. interchim.fr This slower kinetics can be a limitation for studying dynamic biological processes, making SPAAC the preferred choice when reaction speed is a factor. interchim.fr

Interactive Data Table: Comparison of Bioorthogonal Ligation Chemistries

FeatureSPAAC (e.g., with this compound)CuAACTetrazine LigationStaudinger Ligation
Catalyst Required No biochempeg.comYes (Copper) nih.govNoNo
Biocompatibility High (suitable for in vivo) biochempeg.comLow (cytotoxic catalyst) interchim.frHighHigh
Reaction Rate Fast (k ≈ 0.1-1 M⁻¹s⁻¹) alfa-chemistry.comnih.govVery FastExceptionally Fast (can be >10³ M⁻¹s⁻¹) researchgate.netSlow (≈100x slower than SPAAC) interchim.fr
Reactants Strained Alkyne (DBCO) + Azide alfa-chemistry.comTerminal Alkyne + Azide nih.govTetrazine + Strained Alkene (TCO) medchemexpress.comPhosphine + Azide interchim.fr
Key Advantage Biocompatibility, high stability interchim.frHigh efficiency, readily available reagentsExtremely fast kinetics researchgate.netCopper-free
Key Limitation Slower than tetrazine ligation researchgate.netCatalyst toxicity biochempeg.comReagent stability can be a concernSlow reaction rate interchim.fr

Applications of Dbco Peg3 Ch2co2h in Chemical Biology Research

Engineering of Biomolecules through Site-Specific Conjugation

Site-specific modification of biomolecules is crucial for understanding their function and for developing novel diagnostics and therapeutics. Dbco-peg3-CH2CO2H serves as a critical linker to introduce a bioorthogonal DBCO handle onto proteins, nucleic acids, and carbohydrates, enabling their subsequent conjugation to other molecules of interest.

The functionalization of proteins and peptides is a cornerstone of chemical biology, allowing for the attachment of labels, drugs, and other moieties to study or modulate their function. The carboxylic acid group of this compound can be activated (e.g., using EDC or HATU) to react with primary amine groups found on the side chains of lysine (B10760008) residues or the N-terminus of a protein or peptide. broadpharm.combiochempeg.com This reaction forms a stable amide bond, effectively installing a DBCO group onto the biomolecule. The newly DBCO-modified protein can then be precisely and efficiently conjugated to any azide-containing molecule, such as a fluorescent dye for imaging, a cytotoxic drug to create an antibody-drug conjugate (ADC), or another protein to study interactions. biochempeg.comaxispharm.comjenkemusa.com

Table 1: Research Findings in Protein and Peptide Functionalization

Biomolecule TargetLabeling StrategyPurpose of FunctionalizationResearch Application
AntibodiesActivation of linker's carboxylic acid to react with lysine residues, followed by SPAAC with an azide-modified payload.Creation of Antibody-Drug Conjugates (ADCs). jenkemusa.comTargeted cancer therapy, where the antibody directs a cytotoxic drug to a specific tumor antigen. shigematsu-bio.com
Designed Ankyrin Repeat Proteins (DARPins)Use of DBCO-containing linkers to functionalize the protein for subsequent click chemistry.Dual labeling for biophysical studies. iris-biotech.deAttaching different functional groups to study protein structure and binding. iris-biotech.de
Peptides (e.g., Bombesin)Conjugation of a DBCO moiety to the peptide for subsequent radiolabeling via SPAAC.Development of radiolabeled peptides for PET imaging. iris-biotech.deVisualizing bombesin (B8815690) receptor-expressing tumors in vivo. iris-biotech.de
EnzymesPEGylation with DBCO-containing reagents to improve stability and allow for further modification.Enhanced enzyme stability and creation of bifunctional biocatalysts. iris-biotech.deIndustrial biocatalysis and diagnostics.

Labeling DNA and RNA is essential for studying gene expression, replication, and the roles of nucleic acid modifications. This compound is instrumental in the detection of azide-modified nucleosides. conju-probe.com These azido-nucleosides can be incorporated into nucleic acids through metabolic labeling or enzymatic installation. For instance, modified DNA bases such as 5-formylcytosine (B1664653) (5fC) or 5-hydroxymethylcytosine (B124674) (5hmC) can be chemically or enzymatically converted to carry an azide (B81097) group. nih.gov The DBCO moiety of the linker then reacts specifically with this azide handle, allowing for the attachment of biotin (B1667282) for enrichment or fluorescent dyes for imaging and sequencing applications. nih.gov This strategy has been pivotal in mapping epigenetic modifications within the genome. nih.gov

Table 2: Research Findings in Nucleic Acid Labeling

Nucleic Acid ModificationLabeling WorkflowDownstream ApplicationKey Finding
5-formylcytosine (5fC)Chemical reaction to attach an azide group to 5fC, followed by SPAAC with a DBCO-PEG-Biotin probe. nih.govEnrichment and sequencing of 5fC-containing DNA fragments.Enabled the mapping of 5fC sites in the genome, providing insights into active demethylation pathways. nih.gov
5-hydroxymethylcytosine (5hmC)Enzymatic transfer of an azide-modified glucose to 5hmC, followed by SPAAC with a DBCO-functionalized molecule. nih.govGenome-wide sequencing of 5hmC.Provided a method for the specific detection and localization of 5hmC, a key epigenetic mark. nih.gov
Pseudouridine (B1679824) (Ψ) in RNAChemical labeling of Ψ with an azide-containing reagent (N3-CMC), followed by SPAAC with DBCO-Biotin. nih.govEnrichment and sequencing of RNA fragments containing pseudouridine.Allowed for the transcriptome-wide mapping of pseudouridine sites, revealing their roles in RNA function. nih.gov

Glycoproteins play critical roles in cell signaling, recognition, and immune responses. Modifying their carbohydrate components offers a unique way to study their function without altering the protein backbone. One common strategy involves the mild periodate (B1199274) oxidation of sialic acid residues on the glycan to generate reactive aldehydes. nih.gov While this aldehyde can be targeted by various chemistries, it can also serve as a point for introducing an azide group via an aminooxy-azide or hydrazide-azide linker. Subsequently, this compound can be attached to another part of the system, or a related DBCO-probe can react with the newly installed azide. Alternatively, metabolic labeling with azide-modified sugars (e.g., Ac4ManNAz) directly incorporates azide functionalities into the cell's glycans, making them available for direct reaction with DBCO-containing reagents. thno.org

Table 3: Research Findings in Glycoprotein (B1211001) Modification

Modification StrategyKey StepsPurposeApplication Example
Periodate Oxidation1. Treat glycoprotein with sodium periodate to generate aldehydes on sialic acids. 2. React with a hydrazide-azide or aminooxy-azide linker. 3. Conjugate with a DBCO-functionalized molecule via SPAAC.Introduce probes or other molecules onto the carbohydrate moiety. nih.govAttaching imaging agents or drugs to glycoproteins for diagnostics or therapy.
Metabolic Labeling1. Culture cells with an azide-containing sugar analog (e.g., Ac4ManNAz). 2. Azide groups are incorporated into cell surface glycans. 3. React with a probe synthesized from this compound.Labeling live cells for tracking and imaging. thno.orgnih.govVisualizing transplanted cells in vivo to monitor their migration and fate. thno.org

Nucleic Acid Labeling (DNA, RNA)

Development of Bioorthogonal Probes for Cellular and Subcellular Studies

This compound is a foundational scaffold for constructing a wide array of bioorthogonal probes. The carboxylic acid group can be conjugated to various reporter molecules, including fluorophores (e.g., Cy5, TAMRA), affinity tags (e.g., biotin), or PET imaging agents. axispharm.comthno.org The resulting DBCO-PEG3-Reporter probe is a powerful tool for detecting and visualizing biomolecules that have been metabolically or genetically tagged with an azide group. The bioorthogonal nature of the DBCO-azide reaction ensures that the probe only reacts with its intended target, minimizing background signal and off-target effects in the complex environment of a living cell. conju-probe.comnih.gov This has enabled researchers to track biomolecules in real-time, study protein trafficking, and visualize subcellular structures with high specificity. conju-probe.comthno.org

Table 4: Bioorthogonal Probes Derived from a DBCO-PEG-Acid Scaffold

Reporter Molecule Attached to AcidProbe TypeResearch UseReference
Cyanine Dyes (e.g., Cy5)Fluorescent Imaging ProbeIn vivo tracking of azide-labeled cells, fluorescence microscopy. thno.orgnih.gov
BiotinAffinity ProbeEnrichment and purification of azide-labeled biomolecules for proteomics or genomics. nih.gov
Rhodamine Dyes (e.g., TAMRA)Fluorescent Imaging ProbeLabeling of azide-modified DNA in fixed cells for cell cycle analysis. nih.gov
Radiometal Chelators (e.g., DOTA)PET/SPECT Imaging ProbeIn vivo imaging of azide-tagged biomolecules or cells in whole organisms. axispharm.comiris-biotech.de

Investigation of Biological Processes and Pathways using this compound-Modified Tools

By enabling the creation of custom probes and the specific labeling of biomolecules, tools derived from this compound are invaluable for dissecting complex biological pathways. These tools allow for the "painting" of specific molecules or cells, making them visible against the complex backdrop of a living organism.

A prominent application of this compound-derived probes is in cell surface labeling, often coupled with metabolic glycoengineering. thno.orgnih.gov In this approach, cells are first treated with an unnatural sugar analog bearing an azide group, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). thno.org Cellular metabolic pathways process this sugar and incorporate it into sialic acid residues, resulting in the presentation of azide groups on cell surface glycoproteins and glycolipids. These azide-decorated cells can then be specifically targeted, either in vitro or in vivo, by a probe constructed from this compound and a reporter molecule like a fluorescent dye (e.g., DBCO-Cy5). thno.orgnih.gov The DBCO group on the probe rapidly and selectively "clicks" onto the azide on the cell surface. This strategy has proven highly effective for tracking the fate of transplanted cells in vivo, as the signal is generated only upon specific binding, reducing false positives that can arise from the non-specific uptake of probes by phagocytic cells like macrophages. thno.orgnih.gov

Table 5: Research Findings in Cell Surface Labeling

Biological QuestionLabeling StrategyDetection MethodKey Outcome
Tracking transplanted cells in vivo.1. Treat cells with Ac4ManNAz to introduce surface azides. 2. Transplant cells into a host organism. 3. Intravenously inject a DBCO-Cy5 probe.In vivo fluorescence imaging (IVIS).Successful visualization of transplanted cells in the liver with high specificity and reduced background from phagocytosis. thno.orgnih.gov
Visualizing cell surface glycans.1. Culture cells with azide-modified sugars. 2. Treat cells with a DBCO-fluorophore probe.Fluorescence microscopy, flow cytometry.Quantitative and spatial analysis of glycan expression on the cell surface without genetic modification. nih.gov
Specific delivery to bacterial surfaces.1. Incorporate DBCO-modified D-alanine derivatives into the peptidoglycan of S. aureus. 2. Deliver azide-labeled cargo (e.g., proteins).Fluorescence microscopy.Demonstrated a novel, non-toxic method for specifically modifying the surface of gram-positive bacteria for targeted delivery applications. biorxiv.org

Intracellular Tagging Approaches

The ability to label and track specific cells or biomolecules within a complex living environment is a cornerstone of chemical biology. This compound is a key reagent in advanced intracellular tagging strategies, particularly those involving metabolic labeling.

A prominent research approach involves metabolic glycoengineering, where cells are cultured with an unnatural sugar that has been chemically modified to contain an azide group, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz). nih.govchemrxiv.org Cells process this sugar and incorporate the azide onto glycans on the cell surface. These azide groups serve as bioorthogonal chemical handles, essentially "tagging" the cell. nih.gov

Subsequently, a probe molecule, such as a fluorescent dye or biotin, is first covalently attached to the carboxylic acid end of this compound. This functionalized DBCO reagent is then introduced to the azide-labeled cells. The DBCO group on the reagent reacts specifically with the azide handles on the cell surface via the SPAAC reaction. nih.govnih.gov This method achieves highly specific and stable cell labeling, enabling researchers to visualize and track cells in vitro and in vivo with high fidelity. nih.gov One significant advantage of this technique is its ability to minimize false signals that can arise from the phagocytosis of conventional labels by macrophages. nih.gov

Table 1: Workflow for Intracellular Tagging via Metabolic Glycoengineering
StepDescriptionKey MoleculesPurpose
1. Metabolic LabelingTarget cells are incubated with an unnatural sugar containing an azide group. The cells metabolically incorporate the azido-sugar into their surface glycans.Ac4ManNAzIntroduce a bioorthogonal chemical handle (azide) onto the cell surface.
2. Probe FunctionalizationA reporter molecule (e.g., fluorescent dye) is conjugated to the carboxylic acid of this compound using carbodiimide (B86325) chemistry.This compound, Reporter Molecule (e.g., Cy5)Create the labeling reagent.
3. Bioorthogonal LigationThe functionalized DBCO probe is added to the azide-labeled cells. The DBCO and azide groups react via SPAAC.Azide-labeled cells, DBCO-PEG3-ReporterCovalently attach the reporter molecule to the target cells.
4. AnalysisLabeled cells are visualized using fluorescence microscopy or tracked in vivo.Labeled CellsStudy cellular localization, trafficking, and fate.

Proteomics and Metabolomics Applications

Proteomics and metabolomics aim to comprehensively identify and quantify the entire set of proteins and metabolites, respectively, within a biological sample. nih.gov A major challenge in these fields is the detection and analysis of low-abundance molecules in highly complex mixtures. bitesizebio.com this compound facilitates these analyses by enabling the specific enrichment of target biomolecules.

One powerful strategy is Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT). nih.gov In this method, cells are cultured with an amino acid analog containing an azide group, such as azidohomoalanine (AHA), which is incorporated into all newly synthesized proteins. The cell lysate, containing the entire proteome, is then treated with a biotin-functionalized version of this compound (created by coupling biotin to the carboxylic acid). The DBCO-PEG3-biotin reagent reacts specifically with the azide-bearing proteins. nih.gov These biotinylated proteins can then be selectively captured and purified from the complex mixture using streptavidin-coated beads. The enriched protein sample is subsequently analyzed by mass spectrometry, a core technology in proteomics, allowing for the identification and quantification of newly synthesized proteins that might otherwise have been undetectable. nih.govuq.edu.au

This enrichment principle can be extended to metabolomics. For example, by using azide-modified metabolic precursors, specific classes of metabolites or post-translationally modified proteins (like glycoproteins) can be tagged with an azide and subsequently enriched using a this compound-biotin conjugate for detailed analysis. chemrxiv.org

Table 2: Research Workflow for Proteomic Enrichment
PhaseActionKey ReagentsOutcome
TaggingIntroduce azide-bearing noncanonical amino acids into cell culture.Azidohomoalanine (AHA)Newly synthesized proteins are tagged with azide groups.
Lysis & LigationLyse cells and react the proteome with a DBCO-biotin conjugate.This compound-BiotinAzide-tagged proteins are selectively labeled with biotin via SPAAC.
EnrichmentIncubate the biotinylated proteome with streptavidin-coated magnetic beads.Streptavidin BeadsBiotin-labeled proteins are captured and isolated from the total proteome.
AnalysisElute the captured proteins and analyze them using liquid chromatography-mass spectrometry (LC-MS).Mass SpectrometerIdentification and quantification of the newly synthesized proteome.

Generation of Modular Chemical Biology Systems for Functional Interrogation

The rational design of complex molecular tools to probe and manipulate biological systems is a central goal of chemical biology. This compound is an exemplary modular building block for constructing such systems due to its heterobifunctional nature. biorxiv.org The distinct reactivity of its two ends—the carboxylic acid and the DBCO group—allows for the stepwise and controlled assembly of different functional modules. fujifilm.com

This modularity is heavily exploited in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). fujifilm.commedchemexpress.commedchemexpress.com In the synthesis of an ADC, for instance, the carboxylic acid of this compound can be used to form a stable amide bond with a monoclonal antibody, which serves as the targeting module. fujifilm.com The DBCO end of the linker is then available to "click" onto an azide-modified cytotoxic drug, the payload module. medchemexpress.com This modular approach allows for the creation of a highly specific drug delivery system that targets cancer cells while minimizing exposure of healthy tissue to the potent drug. fujifilm.com

Similarly, in PROTAC technology, the linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. medchemexpress.com this compound can serve as a core component of this linker, enabling the modular assembly of the two different ligands to create a molecule that hijacks the cell's own protein disposal machinery to selectively destroy a disease-causing protein. targetmol.com The ability to easily swap different modules by leveraging the linker's dual reactivity accelerates the development and optimization of these powerful chemical biology tools. biorxiv.org

Table 3: Modular Assembly Using this compound
SystemModule 1 (Coupled to -CH2CO2H)Module 2 (Coupled to DBCO via Azide)Function Interrogated
Antibody-Drug Conjugate (ADC)Targeting AntibodyCytotoxic PayloadTargeted cell killing
PROTACE3 Ligase LigandTarget Protein LigandTargeted protein degradation
Targeted Imaging ProbeCell-Targeting PeptideFluorescent Dye (Azide-modified)In vivo visualization of specific cell types
Functionalized NanoparticleAmine-functionalized Nanoparticle SurfaceAzide-modified Cargo (e.g., siRNA)Targeted delivery of nucleic acids

Dbco Peg3 Ch2co2h in the Design of Advanced Research Platforms

Constructing Drug Delivery Research Systems

The rational design of drug delivery systems is critical for enhancing therapeutic efficacy and minimizing off-target effects. Dbco-peg3-CH2CO2H serves as a key building block in these systems, offering a modular approach to connect targeting moieties with therapeutic payloads.

Linker Design for Targeted Delivery

The primary role of this compound in targeted delivery is to act as a stable and efficient bridge between a targeting ligand and a therapeutic agent. The DBCO end of the linker can be selectively reacted with an azide-modified targeting molecule, such as a peptide or antibody, enabling site-specific attachment. axispharm.com The terminal carboxylic acid can then be activated to form a stable amide bond with an amine-containing drug molecule.

This modularity allows researchers to construct a wide array of delivery vehicles. For instance, in a study focused on delivering therapeutics to the central nervous system, extracellular vesicles (EVs) were functionalized with DBCO. These DBCO-modified EVs were then linked to azide-containing cRGD peptides, which target αvβ3 integrins often overexpressed in the brain's ischemic regions. The resulting cRGD-EVs showed significantly higher accumulation in the ischemic brain of a mouse model, demonstrating the linker's utility in creating targeted delivery platforms. mdpi.com

Key Features of this compound in Linker Design:

Bioorthogonality: The DBCO-azide click reaction proceeds efficiently in biological media without interfering with native biochemical processes. axispharm.com

Hydrophilicity: The PEG3 spacer improves the solubility of the entire conjugate, which is crucial for preventing aggregation and improving pharmacokinetic properties. conju-probe.comconju-probe.comconju-probe.com

Defined Length: The discrete three-unit PEG chain provides a specific and consistent spacing between the targeting moiety and the payload, which can be critical for optimal biological activity.

Integration into Antibody-Drug Conjugate (ADC) Linker Methodologies

This compound and its derivatives are extensively used in modern ADC development. medchemexpress.commedchemexpress.com The DBCO group enables its conjugation to an azide-modified antibody, which can be introduced through methods like enzymatic modification or the incorporation of unnatural amino acids. nih.gov This is followed by the attachment of the cytotoxic payload to the linker's carboxylic acid terminus. This strategy was demonstrated in the synthesis of a homogeneous trastuzumab-MMAE conjugate, where an azide-containing linker was enzymatically attached to the antibody, followed by a SPAAC reaction with a DBCO-containing drug. nih.gov

The inclusion of the PEG spacer can help to balance the hydrophobicity of the payload and improve the drug-to-antibody ratio (DAR) without causing aggregation issues. axispharm.com

Development of Cleavable and Non-Cleavable Linker Strategies

ADC linkers are broadly categorized as cleavable or non-cleavable, and this compound can be incorporated into both types, offering distinct mechanisms for drug release. biotechinformers.comproteogenix.science

Non-Cleavable Linkers: A non-cleavable linker relies on the complete degradation of the antibody within the lysosome of a cancer cell to release the drug. broadpharm.com This approach results in the payload being released with the linker and its attached amino acid still bound. biochempeg.com ADCs with non-cleavable linkers, such as DBCO-PEG3-oxyamine, are generally very stable in circulation, which can minimize off-target toxicity. medchemexpress.comproteogenix.sciencebroadpharm.com Their effectiveness is highly dependent on the ADC's internalization and subsequent proteolytic degradation. biochempeg.com

Cleavable Linkers: Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell. broadpharm.com This strategy can lead to a "bystander effect," where the released drug diffuses out of the target cell and kills nearby antigen-negative cancer cells. broadpharm.com this compound can be readily integrated into complex cleavable linkers. A prominent example is the incorporation of a protease-sensitive dipeptide, such as valine-citrulline (Val-Cit). axispharm.combroadpharm.com Linkers like DBCO-PEG4-Val-Cit-PAB-MMAE contain a Val-Cit sequence that is specifically cleaved by cathepsin B, an enzyme abundant in lysosomes, to release the potent toxin MMAE. broadpharm.com

Linker TypeRelease MechanismKey CharacteristicsExample Application
Non-Cleavable Lysosomal degradation of the antibody. broadpharm.comHigh plasma stability, reduced off-target toxicity, no bystander effect. proteogenix.sciencebroadpharm.comADCs where systemic toxicity is a major concern.
Cleavable Enzymatic cleavage (e.g., by cathepsins) or chemical cleavage (pH, glutathione). broadpharm.comPayload release triggered by tumor environment, potential for bystander effect. broadpharm.comADCs targeting heterogeneous tumors.

Fabrication of Research Imaging Probes

The ability to visualize biological processes at the molecular level is essential for advancing our understanding of cell biology and disease. This compound provides a robust platform for the construction of highly specific imaging probes for both fluorescence microscopy and radionuclide-based imaging.

Fluorescent Imaging Agents

In fluorescence imaging, this compound is used to attach fluorescent dyes to specific biomolecules of interest. The DBCO group allows for the precise, catalyst-free conjugation to azide-modified proteins, lipids, or other cellular components. conju-probe.com This bioorthogonal labeling strategy is particularly valuable for live-cell imaging, as it avoids the toxicity associated with copper catalysts used in other click chemistry reactions. conju-probe.com

For example, a fluorescent probe like DBCO-PEG3-FITC combines the azide-reactivity of DBCO with the bright fluorescence of fluorescein (B123965) isothiocyanate (FITC). conju-probe.com The hydrophilic PEG3 spacer in such probes helps to prevent aggregation and minimize steric hindrance, ensuring that the fluorescent dye can be efficiently delivered to its target. conju-probe.comconju-probe.com Researchers have used this approach to develop multi-color, long-term super-resolution imaging techniques. In one study, a silicon-rhodamine dye functionalized with DBCO (SiR-DBCO) was reacted with an azide-modified lipid (DiI-N3) to create a high-density probe for imaging the plasma membrane for extended periods. nih.gov

Radionuclide-Based Imaging Probes (e.g., PET, SPECT)

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging modalities that provide functional information about physiological processes in vivo. The development of targeted probes for these techniques often relies on the stable attachment of a radionuclide to a targeting vector.

The DBCO moiety is an excellent handle for incorporating radionuclides into imaging probes. conju-probe.com Its ability to react selectively with azides under mild, aqueous conditions makes it suitable for labeling sensitive biological molecules. conju-probe.comconju-probe.com Heterobifunctional linkers containing DBCO are used to construct probes for PET and SPECT imaging, enabling applications in radionuclide therapy and diagnostics. conju-probe.com This approach allows for the pre-targeting of a tumor with an azide-modified antibody, followed by the administration of a smaller, rapidly clearing DBCO-containing radiolabeled molecule, which then "clicks" to the antibody in vivo. This strategy can improve the target-to-background signal ratio and reduce the radiation dose to non-target tissues.

Contrast Agent Functionalization (e.g., Microbubbles)

The functionalization of contrast agents, such as microbubbles, is critical for enhancing their utility in molecular imaging. Microbubbles are widely used as contrast agents for ultrasound imaging. nih.govnih.gov Attaching targeting ligands to their surface allows them to bind to specific biomarkers, enabling the visualization of disease processes at the molecular level. nih.gov However, the inherent instability of microbubbles presents a challenge for traditional conjugation methods, which can be slow and require harsh conditions. nih.gov

This compound and its derivatives offer a solution through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. nih.gov The DBCO group on the linker reacts rapidly and specifically with azide-tagged molecules, forming a stable covalent bond without the need for catalysts. nih.govconju-probe.com This method is significantly faster than conventional techniques like biotin-streptavidin conjugation. nih.gov

In a key study, researchers functionalized microbubbles by first incorporating a DBCO group onto the surface of human serum albumin (HSA), a biological polymer, which was then used to fabricate the microbubbles (MB-DBCO). nih.gov The carboxyl group of a DBCO-PEG linker can be activated (for instance, as an NHS-ester) to react with amine groups on the protein. These DBCO-functionalized microbubbles were then mixed with azide-modified ligands. The results demonstrated a remarkably fast and efficient ligation process. nih.gov

Key Findings in Microbubble Functionalization:

ParameterObservationSignificance
Ligation Time Essential reaction occurred within 1 minute at 37°C.The rapid reaction preserves the integrity and quantity of the unstable microbubbles. nih.gov
Reaction Completion The majority of the conjugation was complete within 5 minutes.This is a significant improvement over older methods that can take up to an hour, reducing microbubble degradation. nih.gov
Bonding Type Strong, stable covalent bond formation.Covalent linkage is more robust than non-covalent biotin-streptavidin bonds, allowing for the attachment of larger molecules like nanoparticles. nih.gov
Versatility The method allows linkage of various components, including targeting ligands, fluorescent markers, and proteins. nih.govThis adaptability makes it a powerful platform for developing multifunctional contrast agents for research. nih.gov

The study also confirmed that the incorporation of the DBCO functional group did not negatively impact the fabrication process or the resulting density of the microbubbles. nih.gov This efficient and stable functionalization strategy paves the way for creating advanced, targeted microbubble contrast agents for in-depth biomedical research. nih.gov

Surface Modification and Material Functionalization for Biosensing and Biomedical Research

The ability to modify surfaces with high precision is fundamental to creating advanced tools for biosensing and biomedical research. This compound is a key reagent in this field due to its heterobifunctional nature. The terminal carboxylic acid can be used to anchor the linker to a surface, while the DBCO group remains available for the subsequent, specific attachment of azide-modified biomolecules via copper-free click chemistry. axispharm.comaxispharm.com The integrated PEG3 spacer enhances the water solubility and biocompatibility of the modified surface. axispharm.com

Polymeric surfaces, both synthetic and biological, are common substrates in biomedical research. The functionalization of these surfaces is crucial for applications ranging from tissue engineering to diagnostics. The carboxyl group of this compound can be activated to form a stable amide bond with primary amine groups present on the surface of many polymers, including proteins like Human Serum Albumin (HSA). nih.govaxispharm.com

As demonstrated in the microbubble application, HSA proteins were functionalized by reacting their amine residues with an activated DBCO-PEG linker. nih.gov This process effectively transforms the protein into a platform for click chemistry, allowing for the subsequent attachment of any azide-bearing molecule. This strategy can be applied to a wide range of polymeric materials that possess amine functionalities, enabling the creation of custom surfaces with tailored reactivity for specific research purposes. axispharm.com

The immobilization of biomolecules onto solid supports is a cornerstone of many research and diagnostic platforms, including microarrays and biosensors. conju-probe.comrsc.org The efficiency and orientation of this immobilization are critical for the activity and accessibility of the biomolecule. Using this compound allows for a highly specific and stable attachment. conju-probe.com

The process typically involves two steps:

Surface Activation: The research substrate (e.g., glass slide, gold nanoparticle, or polymeric bead) is first functionalized with the this compound linker. The carboxylic acid group is used to form a covalent bond with the substrate material.

Biomolecule Ligation: An azide-modified biomolecule of interest (such as DNA, peptides, or proteins) is then introduced. The DBCO group on the surface reacts specifically with the azide (B81097) on the biomolecule, immobilizing it through a stable triazole linkage. conju-probe.com

This copper-free click chemistry approach is particularly advantageous because it occurs rapidly under physiological conditions and does not react with other functional groups commonly found in biomolecules, such as amines and hydroxyls. conju-probe.com This ensures that the attached biomolecule retains its native conformation and biological activity. This method has found broad application in nucleic acid immobilization and tracking for genomic and proteomic studies. conju-probe.com

Nanomaterials are increasingly used in biomedical research for applications like targeted drug delivery and advanced diagnostics. nih.gov Functionalizing the surface of these nanoparticles is essential to control their biological interactions, improve their efficacy, and reduce side effects. nih.gov

This compound is an ideal tool for this purpose. The linker can be attached to the surface of various nanomaterials, conferring the ability to participate in copper-free click chemistry. axispharm.com This allows for the precise conjugation of targeting ligands, therapeutic agents, or imaging molecules that have been modified with an azide group.

Research has shown that DBCO-functionalized nanoparticles can be used to target specific cell populations. researchgate.net For instance, nanoparticles loaded with a therapeutic agent can be functionalized with this compound and then conjugated to an azide-bearing ligand that recognizes a receptor on cancer cells. This strategy enhances the delivery of the therapeutic agent specifically to the tumor site, improving treatment outcomes in research models. researchgate.net The PEG component of the linker also serves to improve the solubility and biocompatibility of the nanoparticle construct. axispharm.com

Research Applications of DBCO-Functionalized Nanomaterials

Application AreaResearch GoalRole of DBCO-PEG Linker
Targeted Drug Delivery To deliver therapeutic agents specifically to diseased cells (e.g., cancer). researchgate.netProvides a stable anchor point for azide-modified targeting ligands on the nanoparticle surface. axispharm.com
Advanced Diagnostics To create probes that can bind to specific biomarkers for imaging or sensing. nih.govEnables the attachment of azide-modified antibodies or peptides to diagnostic nanoparticles.
Cell Tracking To label and track cells in vivo or in vitro. conju-probe.comFacilitates the conjugation of fluorescent dyes or other reporter molecules to nanoparticles designed to be taken up by specific cells.

Future Directions and Research Challenges for Dbco Peg3 Ch2co2h

Development of Next-Generation Dbco-Analogs with Enhanced Reactivity or Specificity

While the copper-free click chemistry reaction between DBCO and azides is highly efficient, researchers are exploring modifications to the dibenzocyclooctyne core to further improve reaction kinetics and stability. The goal is to create analogs that react faster at lower concentrations, enabling the study of less abundant biomolecules or more rapid biological processes.

One approach involves the introduction of electron-withdrawing or ring-straining functional groups to the DBCO scaffold. For instance, fluorination of the aromatic rings can increase the reactivity of the alkyne. The development of aza-dibenzocyclooctyne derivatives represents another strategy to fine-tune reactivity.

Analog TypeModification StrategyPotential Advantage
Fluorinated DBCOIntroduction of fluorine atoms to the aromatic ringsIncreased reaction kinetics
Aza-DBCOReplacement of a carbon atom with nitrogen in the core structureAltered stability and reactivity profile
BCN-based analogsUse of bicyclononyne (BCN) as an alternative strained alkyneDifferent reactivity and stability characteristics

These next-generation analogs aim to provide a broader toolkit for researchers, allowing them to select the optimal linker based on the specific requirements of their experiment, such as the desired reaction speed and the chemical environment.

Strategies for Quantitative and In Vivo Application of Dbco-peg3-CH2CO2H-Based Probes in Model Systems

Moving from qualitative detection to quantitative measurement is a critical step for understanding biological processes. For this compound-based probes, this involves developing methods to ensure a one-to-one stoichiometric labeling of the target biomolecule. This can be challenging due to factors like steric hindrance and the accessibility of the target site.

Furthermore, the application of these probes in living organisms (in vivo) presents another set of hurdles. The stability of the DBCO group in the complex biological milieu, its clearance rate, and potential off-target reactions are all important considerations. The PEG linker in this compound helps to improve solubility and reduce non-specific binding, which are crucial for successful in vivo imaging.

Future research will focus on developing novel imaging modalities and quantification strategies to improve the accuracy and reliability of data obtained from in vivo studies using DBCO-based probes. This includes the use of positron emission tomography (PET) or single-photon emission computed tomography (SPECT) for deep-tissue imaging.

Integration with Emerging Technologies in Chemical Biology and Material Science

The versatility of the this compound linker makes it an ideal candidate for integration with a wide range of cutting-edge technologies.

In chemical biology, this includes:

Super-resolution microscopy: The small size and high specificity of DBCO-based labeling are advantageous for advanced imaging techniques that can visualize cellular structures at the nanoscale.

Proteomics and Activity-Based Protein Profiling (ABPP): The carboxylic acid handle allows for the attachment of reporter tags or affinity handles for the enrichment and identification of labeled proteins.

In material science, this compound can be used to:

Functionalize surfaces: The linker can be used to attach biomolecules to the surface of materials, creating biosensors or biocompatible coatings.

Develop hydrogels: The click chemistry reaction can be used to crosslink polymers, forming hydrogels with tailored properties for applications in tissue engineering and drug delivery.

The synergy between this compound and these emerging technologies is expected to drive significant advancements in both fields.

Addressing Scalability and Cost-Effectiveness in Advanced this compound Research Tools

For this compound and its derivatives to be widely adopted, particularly in high-throughput screening or large-scale material science applications, the issues of scalability and cost-effectiveness must be addressed. The multi-step synthesis of DBCO is complex and can be expensive, which can limit its use in some research settings.

Q & A

Q. What analytical techniques are critical for characterizing Dbco-peg3-CH2CO2H post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton (¹H) and carbon (¹³C) spectra, focusing on the DBCO aromatic protons (~6.5–7.5 ppm) and PEG spacer signals (~3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (e.g., MALDI-TOF or ESI-MS) to verify molecular weight and purity. Look for peaks corresponding to [M+H]⁺ or [M+Na]⁺ ions .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 280 nm for DBCO absorbance) to assess purity and monitor reaction progress .

Q. How can researchers optimize reaction conditions for conjugating this compound with azide-containing biomolecules?

Methodological Answer:

  • Parameter Screening : Test pH (6.5–8.5), temperature (4–37°C), and molar ratios (1:1 to 1:3 Dbco:azide) to balance reaction efficiency and biomolecule stability .
  • Kinetic Analysis : Use pseudo-first-order kinetics to determine rate constants (k) under varying conditions. Monitor completion via HPLC or fluorescence quenching assays .
  • Purification : Remove unreacted DBCO using size-exclusion chromatography or dialysis (MWCO = 3–10 kDa) .

Q. What are the best practices for ensuring this compound stability during storage?

Methodological Answer:

  • Storage Conditions : Lyophilize in amber vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the carboxylic acid group .
  • Stability Testing : Perform accelerated degradation studies at 25°C/60% RH for 4 weeks, analyzing purity via HPLC and NMR .

Advanced Research Questions

Q. How can factorial design be applied to study the simultaneous effects of variables on this compound conjugation efficiency?

Methodological Answer:

  • Design Setup : Use a 2³ factorial design to evaluate variables (pH, temperature, molar ratio). Assign high/low levels (e.g., pH 7.0 vs. 8.0) and measure outcomes via reaction yield or fluorescence intensity .
  • Interaction Analysis : Calculate main effects and interaction terms using ANOVA. For example, a significant pH × temperature interaction may indicate optimal conditions at pH 7.5/25°C .
  • Validation : Confirm predicted optimal conditions with triplicate experiments and error analysis (RSD < 5%) .

Q. What strategies resolve discrepancies between computational predictions and experimental results in this compound-based click reactions?

Methodological Answer:

  • Error Source Identification : Compare DFT-calculated activation energies with experimental Arrhenius plots. Discrepancies may arise from solvation effects or steric hindrance unaccounted for in simulations .
  • Experimental Cross-Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and validate computational models .
  • Sensitivity Analysis : Adjust force field parameters (e.g., van der Waals radii) in molecular dynamics simulations to align with NMR-derived structural data .

Q. How should researchers integrate this compound into multifunctional nanoparticles while maintaining bioorthogonal reactivity?

Methodological Answer:

  • Surface Functionalization : Use PEGylated lipid nanoparticles (LNPs) with this compound inserted via post-insertion techniques. Characterize surface density via fluorescence correlation spectroscopy (FCS) .
  • Steric Shielding Assessment : Compare reaction kinetics of surface-bound DBCO vs. free DBCO using azide-functionalized fluorophores. A >50% reduction in k suggests steric interference .
  • In Vivo Validation : Test bioorthogonal reactivity in murine models by co-administering DBCO-nanoparticles and azide-tagged probes, followed by fluorescence imaging .

Q. What statistical methods are appropriate for analyzing conjugation efficiency data with this compound?

Methodological Answer:

  • Non-linear Regression : Fit kinetic data to a second-order rate equation (y = A(1 - e^(-kt))) to derive rate constants .
  • Multivariate Analysis : Apply principal component analysis (PCA) to datasets combining reaction yield, purity, and kinetic parameters to identify dominant variables .
  • Error Propagation : Calculate uncertainty in final yield using Gaussian error propagation for variables like molar ratios and HPLC peak integration errors .

Key Methodological Frameworks

  • PICO(T) for Experimental Design : Define Population (e.g., this compound), Intervention (e.g., conjugation parameters), Comparison (e.g., alternative linkers), Outcome (e.g., reaction yield), and Timeframe (e.g., 24-hour reaction) .
  • FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (novelty in bioorthogonal chemistry), Novel (unexplored applications), Ethical (safe handling), and Relevant (therapeutic delivery systems) .

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